L-Hydroxyproline

Description

Properties

IUPAC Name |

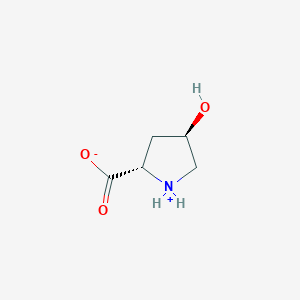

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-07-4 | |

| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883225 | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618-28-0, 51-35-4 | |

| Record name | DL-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Hydroxyproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274°C, 274 - 275 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the L-Hydroxyproline Biosynthesis Pathway in Mammals

This guide provides a comprehensive overview of the L-hydroxyproline biosynthesis pathway in mammals, designed for researchers, scientists, and drug development professionals. It delves into the core enzymatic processes, regulatory mechanisms, and key experimental methodologies pertinent to the study of this critical post-translational modification.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid that plays a pivotal role in the structural integrity of collagen, the most abundant protein in mammals.[1][2] Its formation is a post-translational modification, primarily occurring on proline residues within procollagen chains.[3][4] The presence of hydroxyproline is essential for the stability of the collagen triple helix at physiological temperatures.[1][5] A deficiency in hydroxyproline synthesis leads to unstable collagen, manifesting in diseases such as scurvy.[1] Beyond its structural role in collagen, the enzymatic machinery responsible for hydroxyproline synthesis is also a critical regulator of cellular responses to hypoxia through the hydroxylation of Hypoxia-Inducible Factor (HIF).[6][7][8] Understanding the this compound biosynthesis pathway is therefore fundamental to fields ranging from connective tissue biology and wound healing to cancer research and the development of novel therapeutics for ischemia and anemia.[8][9]

The Core Biosynthetic Machinery: Prolyl Hydroxylases

The synthesis of this compound is catalyzed by a family of enzymes known as prolyl hydroxylases. These enzymes are non-heme iron (Fe²⁺) and 2-oxoglutarate-dependent dioxygenases.[1][10] In mammals, there are two major classes of prolyl hydroxylases distinguished by their primary substrates and cellular location: Collagen Prolyl 4-Hydroxylases (C-P4Hs) and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-P4Hs or PHDs).

Collagen Prolyl 4-Hydroxylases (C-P4Hs)

Located in the lumen of the endoplasmic reticulum, C-P4Hs are responsible for the hydroxylation of proline residues in the Y-position of -X-Y-Gly- sequences within procollagen and other proteins with collagen-like domains.[11][12] This hydroxylation is crucial for the proper folding and stability of the collagen triple helix.[5][11]

There are three known isoenzymes of C-P4H, which are α₂β₂ tetramers. The β subunit is the multifunctional enzyme protein disulfide isomerase (PDI).[13] The α subunit contains the catalytic site and exists in different isoforms (α(I), α(II), and α(III)), which exhibit some substrate specificity for different collagen types and sequences.[12]

Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs)

Found in the cytoplasm and nucleus, PHDs (PHD1, PHD2, and PHD3) are the key oxygen sensors in mammalian cells.[6][7][10] They regulate the stability of the alpha subunit of the transcription factor HIF (HIF-α).[9][14] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues in the oxygen-dependent degradation domain (ODDD) of HIF-α.[15] This hydroxylation event creates a binding site for the von Hippel-Lindau (pVHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for proteasomal degradation.[15][16]

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their substrate, molecular oxygen.[7][10] This leads to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism to adapt to the low oxygen environment.[14][17]

The Catalytic Mechanism and Essential Co-factors

Both C-P4Hs and PHDs utilize the same core catalytic mechanism and require a specific set of co-factors for their activity.

The overall reaction catalyzed by prolyl hydroxylases is: L-proline (in peptide) + 2-oxoglutarate + O₂ → 4-hydroxy-L-proline (in peptide) + succinate + CO₂[1]

The essential co-factors for this reaction are:

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the proline residue to form the hydroxyl group, while the other is incorporated into succinate. The availability of oxygen is a key regulatory factor, particularly for PHD activity.[7][17]

-

Ferrous Iron (Fe²⁺): Iron is bound in the active site of the enzyme and is essential for the activation of molecular oxygen.[18]

-

2-Oxoglutarate (α-Ketoglutarate): This Krebs cycle intermediate is a co-substrate that is decarboxylated to succinate during the reaction.[10]

-

Ascorbate (Vitamin C): Ascorbate plays a crucial role in maintaining the iron in the active site in its reduced ferrous (Fe²⁺) state, thereby preventing the auto-inactivation of the enzyme.[19][20][21][22] In the absence of ascorbate, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive.[20]

The following diagram illustrates the core enzymatic reaction of prolyl hydroxylation.

Caption: Core reaction of this compound biosynthesis.

Experimental Methodologies for Studying this compound Biosynthesis

A variety of experimental techniques are employed to investigate the this compound biosynthesis pathway, from quantifying enzyme activity to detecting the final product.

Expression and Purification of Recombinant Prolyl Hydroxylases

The production of active recombinant prolyl hydroxylases is crucial for in vitro studies of their kinetics, structure, and inhibitor screening. Expression systems such as E. coli, insect cells (using baculovirus), and yeast (Pichia pastoris) have been successfully used.[23][24][25]

Exemplary Protocol: Expression and Purification of Recombinant Human PHD2 in E. coli

-

Gene Cloning: The cDNA encoding human PHD2 is cloned into a bacterial expression vector, often with an N-terminal or C-terminal tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Bacterial Transformation and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to a specific optical density.

-

Protein Expression Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged PHD2 is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Elution and Further Purification: The bound protein is eluted from the column. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

-

Protein Characterization: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting or mass spectrometry.[23]

Prolyl Hydroxylase Activity Assays

Several methods are available to measure the activity of prolyl hydroxylases in vitro. The choice of assay depends on the specific research question, available equipment, and desired throughput.

| Assay Type | Principle | Advantages | Disadvantages |

| Radiolabel-based Assays | Detection of [¹⁴C]CO₂ released from [1-¹⁴C]α-ketoglutarate or incorporation of radiolabeled proline into hydroxyproline.[26] | High sensitivity.[27] | Requires handling of radioactive materials, often discontinuous.[26] |

| HPLC-based Assays | Separation and quantification of hydroxyproline from proline in a peptide substrate after the enzymatic reaction.[27] | Direct measurement of product formation, high accuracy.[27] | Lower throughput, requires specialized equipment. |

| Mass Spectrometry (MS)-based Assays | Direct detection and quantification of the hydroxylated peptide product.[28] | High specificity and sensitivity, can be used for complex samples. | Requires expensive instrumentation. |

| Coupled Enzyme Assays | The consumption of 2-oxoglutarate is coupled to a detectable reaction, such as the oxidation of NADH.[29] | Continuous monitoring of enzyme activity, amenable to high-throughput screening. | Susceptible to interference from compounds that affect the coupling enzyme. |

| AlphaScreen Assays | A bead-based immunoassay that detects the interaction between hydroxylated HIF-α and pVHL.[28] | High-throughput, sensitive. | Indirect measurement of hydroxylation. |

Self-Validating System for a Prolyl Hydroxylase Activity Assay:

A robust and trustworthy prolyl hydroxylase activity assay should include several controls to validate the results:

-

No Enzyme Control: To ensure that the observed product formation is enzyme-dependent.

-

No Substrate Control: To confirm that the signal is not due to a non-specific reaction.

-

No Co-factor Controls: Omitting each co-factor (Fe²⁺, 2-oxoglutarate, ascorbate) individually to demonstrate their necessity for the reaction.

-

Inhibitor Control: Using a known prolyl hydroxylase inhibitor (e.g., dimethyloxalylglycine, DMOG) to confirm that the measured activity can be specifically inhibited.

The following diagram illustrates a typical experimental workflow for a prolyl hydroxylase activity assay.

Caption: Workflow for a prolyl hydroxylase activity assay.

Quantification of this compound in Tissues and Biological Fluids

The quantification of total this compound content is often used as a surrogate marker for collagen content in tissues.[30]

Commonly Used Methods:

-

Colorimetric Assay: This classic method involves the acid hydrolysis of the sample to release free hydroxyproline, followed by oxidation and reaction with a chromogen (e.g., p-dimethylaminobenzaldehyde) to produce a colored product that can be measured spectrophotometrically.[30]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization, provide a more specific and sensitive quantification of hydroxyproline.[27][31]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the highest sensitivity and specificity for hydroxyproline quantification and can be used for complex biological samples.[31][32]

Conclusion and Future Directions

The this compound biosynthesis pathway is a cornerstone of mammalian physiology, with profound implications for both structural biology and cellular signaling. The prolyl hydroxylases at the heart of this pathway represent attractive therapeutic targets for a range of diseases. Future research will likely focus on elucidating the specific roles of different prolyl hydroxylase isoforms, identifying novel substrates, and developing highly selective inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical applications. The robust experimental methodologies outlined in this guide provide the foundation for these future discoveries.

References

- Deconstructing Vitamin C's Role In Collagen Production - Nutrabytes. (2025).

- Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. (2013). Frontiers in Bioscience.

- Hypoxia-inducible factor-proline dioxygenase - Wikipedia. (n.d.).

- Prolyl hydroxylases | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts. (1998). International Journal of Cosmetic Science.

- How Vitamin C Boosts Collagen Production | ZO Skin Health, Inc. (2024).

- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. (2017). American Journal of Kidney Diseases.

- Role of Vitamin C in Collagen Production and Bone Strength - Continental Hospitals. (2024).

- Vitamin C and Skin Health | Linus Pauling Institute | Oregon State University. (n.d.).

- Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis. (2001). The EMBO Journal.

- Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors. (2004). Journal of Cellular and Molecular Medicine.

- The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab. (2022).

- Known and proposed pathways of L -hydroxyproline and L -proline... - ResearchGate. (n.d.).

- The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC. (2025).

- Procollagen-proline dioxygenase - Wikipedia. (n.d.).

- Prolyl 4-hydroxylase and its role in collagen synthesis. (1992). Acta Biochimica Polonica.

- The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC - PubMed Central. (n.d.).

- Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. (2023). eLife.

- Role of prolyl hydroxylation in the molecular interactions of collagens - Portland Press. (n.d.).

- Hydroxyproline Analysis - AltaBioscience. (n.d.).

- Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC. (n.d.).

- Prolyl hydroxylase – Knowledge and References - Taylor & Francis. (n.d.).

- Methods for Measuring Hydroxyproline and Estimating in Vivo Rates of Collagen Synthesis and Degradation. (2009). Methods in Molecular Biology.

- Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PubMed Central. (n.d.).

- Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria - PMC - NIH. (n.d.).

- Role and regulation of prolyl hydroxylase domain proteins - R Discovery - Researcher.Life. (2008).

- The new insight into the role of hydroxyproline in metabolism of cancer cells - Frontiers. (2025).

- The regulation of HIF by the prolyl hydroxylase (PHD) enzyme, a... | Download Scientific Diagram - ResearchGate. (n.d.).

- Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content. (2023). YouTube.

- LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis - NorthEast BioLab. (n.d.).

- Direct and continuous assay for prolyl 4-hydroxylase - PMC - PubMed Central. (n.d.).

- Measurement of hydroxyproline in collagen with three different methods. (2014). Experimental and Therapeutic Medicine.

- New Strategy for Expression of Recombinant Human Prolyl-4-Hydroxylase in Pichia pastoris - CABI Digital Library. (2019).

- Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D. (2016).

- Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC. (n.d.).

- Mechanism of the Prolyl Hydroxylase Reaction. 1. Role of Co-substrates - ResearchGate. (2025).

- Production of functional recombinant prolyl hydroxylase-2 enzyme in insect cells for small molecule inhibitor screening studies. (2022). Protein Expression and Purification.

- Expression, purification, crystallization and preliminary X-ray studies of a prolyl-4-hydroxylase protein from Bacillus anthracis. (2008). Acta Crystallographica Section F: Structural Biology and Crystallization Communications.

- Hydroxyproline in animal metabolism, nutrition, and cell signaling. (2021). Amino Acids.

- Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor | PNAS. (n.d.).

- Recombinant Human PHD4/HIF Prolyl Hydroxylase 4 GST (N-Term) Protein. (n.d.).

- Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC - NIH. (n.d.).

- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - NIH. (n.d.).

- Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC. (n.d.).

- Proline and hydroxyproline metabolism: Implications for animal and human nutrition. (2025).

- Summary of PHD activity assays. | Download Table - ResearchGate. (n.d.).

- Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). Applied Microbiology and Biotechnology.

- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. (n.d.).

Sources

- 1. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Hypoxia-inducible factor-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Prolyl hydroxylases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. nutrabytes.com [nutrabytes.com]

- 20. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. zoskinhealth.com [zoskinhealth.com]

- 22. continentalhospitals.com [continentalhospitals.com]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. Production of functional recombinant prolyl hydroxylase-2 enzyme in insect cells for small molecule inhibitor screening studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Expression, purification, crystallization and preliminary X-ray studies of a prolyl-4-hydroxylase protein from Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. nebiolab.com [nebiolab.com]

post-translational modification of proline to hydroxyproline

An In-Depth Technical Guide to the Post-Translational Modification of Proline to Hydroxyproline

Introduction: A Subtle Modification, A Profound Impact

The is one of the most abundant protein modifications in the animal kingdom, yet its profound significance is often encapsulated by two fundamental biological processes: the structural integrity of the extracellular matrix and the cellular response to oxygen availability. This hydroxylation event, seemingly a minor addition of a single hydroxyl group, is the linchpin that enables collagen triple helices to form stable structures and serves as the critical oxygen-dependent switch that governs the stability of the master transcriptional regulator of hypoxia, Hypoxia-Inducible Factor (HIF).

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core enzymatic machinery, the biological consequences, and the key experimental methodologies used to investigate this pivotal modification. We will delve into the causality behind experimental choices, providing field-proven insights to empower robust and reliable research in this dynamic area.

The Enzymatic Machinery: 2-Oxoglutarate-Dependent Dioxygenases

The conversion of proline to hydroxyproline is catalyzed by a large superfamily of non-heme iron enzymes known as 2-oxoglutarate (2OG)-dependent dioxygenases (2OGXs).[1][2][3] These enzymes are found across diverse biological systems and catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, and desaturations.[2][3][4]

The Catalytic Mechanism: A Quartet of Requirements

All prolyl hydroxylases share a common catalytic mechanism that requires a specific set of co-substrates and cofactors: molecular oxygen (O₂), ferrous iron (Fe²⁺), 2-oxoglutarate (2OG, also known as α-ketoglutarate), and, for optimal activity, a reducing agent like ascorbate (Vitamin C).[5][6][7][8]

The reaction proceeds as follows: L-proline + 2-oxoglutarate + O₂ → (2S, 4R)-4-hydroxyproline + succinate + CO₂ [7]

The catalytic cycle involves the binding of Fe²⁺, 2OG, and the proline-containing substrate to the enzyme's active site.[8] Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2OG to succinate and CO₂. This process generates a highly reactive ferryl intermediate (Fe⁴⁺=O), which then hydroxylates the C4 position of the target proline residue.[9] Ascorbate's critical role is to reduce any Fe³⁺ that forms during non-productive side reactions back to the catalytically active Fe²⁺ state, thereby maintaining enzyme activity.[7][10]

Caption: Catalytic cycle of 2-OG-dependent prolyl hydroxylases.

Key Prolyl Hydroxylase Families

Two major families of prolyl hydroxylases are central to mammalian biology, distinguished by their location, structure, and primary substrates.

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes reside in the lumen of the endoplasmic reticulum.[11] Vertebrate C-P4Hs are α₂β₂ tetramers, where the β subunit is identical to protein disulfide isomerase (PDI).[5][12][13] Their primary function is to hydroxylate proline residues within the repeating -X-Pro-Gly- sequences of procollagen chains.[11] This modification is absolutely essential for the formation of a stable collagen triple helix at physiological temperatures.[14][15]

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs or EGLNs): In contrast to C-P4Hs, PHDs are typically monomeric enzymes located in the cytoplasm and nucleus.[5][9][16] They function as cellular oxygen sensors.[16][17] Under normoxic (oxygen-replete) conditions, PHDs hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-α subunits.[18][19] This hydroxylation creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for rapid proteasomal degradation.[8][20][21]

Biological Significance and Therapeutic Landscape

The distinct roles of C-P4Hs and PHDs create two separate but equally important avenues for therapeutic intervention.

The Structural Imperative: Collagen and Fibrosis

The 4-hydroxyproline residues formed by C-P4Hs are critical for the stability of the collagen triple helix through stereoelectronic effects.[6][15] A deficiency in this process, classically seen in scurvy due to a lack of the cofactor ascorbate, leads to unstable collagen and symptoms like weakened blood vessels and poor wound healing.[7] Conversely, the overactivity of C-P4Hs and excessive collagen deposition are hallmarks of fibrotic diseases affecting organs like the liver, lungs, and skin. This makes C-P4H inhibitors attractive therapeutic candidates for treating fibrosis.[5]

The Oxygen-Sensing Switch: HIF Regulation and Anemia

The HIF pathway is a master regulator of the cellular response to hypoxia. When oxygen is scarce, PHD activity decreases, HIF-α is no longer hydroxylated and degraded, and it can accumulate, translocate to the nucleus, and activate the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and erythropoiesis.[22][23]

Caption: Oxygen-dependent regulation of HIF-1α stability.

This mechanism has been brilliantly exploited for therapeutic benefit. Small molecule inhibitors of PHDs (HIF-PHIs) effectively mimic a hypoxic state.[20] By inhibiting PHDs, these drugs stabilize HIF-α, leading to the increased production of endogenous erythropoietin (EPO) and subsequent stimulation of red blood cell production. Several HIF-PHIs, such as Roxadustat and Daprodustat, are now approved or in late-stage clinical trials for the treatment of anemia associated with chronic kidney disease, offering an oral alternative to injectable EPO.[22][24][25]

A Guide to Methodologies: Detecting and Assaying Proline Hydroxylation

Accurate and robust quantification of hydroxyproline and prolyl hydroxylase activity is paramount for both basic research and drug development. The choice of method depends on the specific research question, required sensitivity, sample type, and available instrumentation.

Quantification of Total Hydroxyproline

Since hydroxyproline is an integral part of the polypeptide backbone, its analysis first requires acid hydrolysis to break peptide bonds and liberate the free amino acid.[26][27]

Core Protocol: Acid Hydrolysis Self-Validation Insight: This harsh step is critical but can also be a source of variability. It is essential to perform hydrolysis for a consistent duration and temperature (e.g., 6N HCl at 110-120°C for 16-24 hours) and to run a known collagen standard in parallel to control for hydrolysis efficiency and potential amino acid degradation.

-

Sample Preparation: Homogenize ~10 mg of tissue in ultrapure water or use a known volume of biological fluid.[27]

-

Hydrolysis: Add an equal volume of concentrated HCl (to a final concentration of ~6N). Transfer to a pressure-tight vial with a PTFE-lined cap.[27]

-

Incubation: Heat at 120°C for 3-24 hours. The duration may require optimization depending on the tissue type.

-

Neutralization/Drying: Cool the samples. Samples can be neutralized with NaOH or, more commonly, dried completely under vacuum (e.g., using a centrifugal evaporator) to remove the acid.[27]

-

Reconstitution: Reconstitute the dried hydrolysate in an appropriate buffer for downstream analysis.

| Method | Principle | Sensitivity | Throughput | Pros | Cons |

| Colorimetric | Reaction of oxidized Hyp with DMAB to produce a colored product (A₅₆₀).[27][28] | Microgram (µg) | High | Simple, inexpensive, suitable for 96-well plates. | Lower specificity, potential for interfering substances. |

| HPLC | Separation of derivatized amino acids with UV or fluorescence detection.[26][29] | Nanogram (ng) | Medium | High specificity and reproducibility. Can quantify other amino acids simultaneously.[30] | Requires derivatization, longer run times per sample. |

| LC-MS/MS | Chromatographic separation followed by highly specific mass-based detection.[31][32] | Picogram (pg) | Medium-High | Highest sensitivity and specificity, minimal interference.[31] | Requires expensive instrumentation and specialized expertise. |

Experimental Protocol: Colorimetric Hydroxyproline Assay

Causality: This method is based on the chemical reactivity of the hydroxyproline ring after oxidation. It provides a cost-effective way to screen many samples, making it ideal for initial studies or when relative changes in total collagen are the primary endpoint.

-

Prepare Hydrolyzed Samples: Follow the acid hydrolysis protocol above. Reconstitute dried samples in ultrapure water.

-

Prepare Standards: Prepare a standard curve from a 0.1 mg/mL hydroxyproline stock solution, typically ranging from 0.2 to 1.0 µg per well.[27]

-

Oxidation: To each 96-well plate well containing sample or standard, add 100 µL of a Chloramine T/Oxidation Buffer mixture. Incubate for 5 minutes at room temperature. This step oxidizes hydroxyproline.[27]

-

Color Development: Add 100 µL of diluted DMAB reagent to each well. Mix and incubate for 90 minutes at 60°C. The Ehrlich’s reagent (DMAB) reacts with the oxidized hydroxyproline to form a chromophore.[27]

-

Measurement: Cool to room temperature and measure the absorbance at 560 nm.

-

Calculation: Determine the hydroxyproline concentration in samples by interpolating from the standard curve.

Experimental Protocol: HPLC-Based Hydroxyproline Quantification

Causality: This method leverages the physicochemical properties of amino acids to achieve separation. Derivatization with a chromophore or fluorophore (like PITC or NBD-Cl) is necessary because amino acids like hydroxyproline have poor intrinsic UV absorbance or fluorescence.[26][30] This provides superior specificity over colorimetric methods.

-

Prepare Hydrolyzed Samples: Follow the acid hydrolysis protocol. Reconstitute in a coupling buffer (e.g., sodium hydrogen carbonate, pH 9.3).

-

Derivatization (Example with PITC):

-

Add Phenylisothiocyanate (PITC) solution to the reconstituted sample.

-

Incubate at room temperature to form phenylthiocarbamyl (PTC) amino acid derivatives.

-

Dry the sample under vacuum to remove excess reagents.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Ultrasphere ODS).[26][33]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer, pH 4.3) and an organic solvent (e.g., acetonitrile) is typically used to separate the derivatized amino acids.[33]

-

Detection: Monitor the column eluent using a UV detector at 254 nm.[26]

-

Quantification: Identify the hydroxyproline peak by comparing its retention time to a derivatized standard. Quantify using the peak area against a standard curve.

-

Assaying Prolyl Hydroxylase Activity

Measuring enzyme activity is crucial for screening inhibitors and understanding regulation. This can be done in vitro with purified components or in cell-based models.

Workflow: Screening a Novel PHD Inhibitor

Caption: Experimental workflow for characterizing a novel PHD inhibitor.

Experimental Protocol: Cell-Based HIF-1α Hydroxylation Assay

Causality: This assay provides a direct readout of PHD inhibition within a physiological context. By blocking PHDs, HIF-1α is no longer hydroxylated and degraded, leading to its rapid accumulation, which can be detected by Western blot. Using antibodies specific to the hydroxylated proline residue provides direct evidence of target engagement.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, or VHL-deficient RCC4 cells for specific hydroxylation site analysis[17]) under normoxic conditions. Treat cells with various concentrations of the PHD inhibitor for a defined period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Total HIF-1α

-

Hydroxy-HIF-1α (Pro564)[17]

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities. A potent inhibitor will cause a dose-dependent increase in total HIF-1α levels and a corresponding decrease in the hydroxy-HIF-1α signal.

Conclusion and Future Horizons

The hydroxylation of proline is a cornerstone of animal biology, underpinning both the static, structural world of collagen and the dynamic, adaptive response to hypoxia. The enzymes responsible, prolyl hydroxylases, have evolved to execute this critical modification with precision. Our ability to study and manipulate this process has entered a new era, driven by sophisticated analytical techniques and a deep mechanistic understanding.

The successful clinical translation of HIF prolyl hydroxylase inhibitors for anemia stands as a testament to the power of targeting this pathway. Future research will undoubtedly focus on the broader therapeutic potential of these inhibitors in ischemia, inflammation, and other conditions.[22][34] Simultaneously, the development of C-P4H inhibitors for fibrotic diseases remains a key objective. As we continue to uncover the roles of other, less-studied 2OG-dependent dioxygenases, the principles and methodologies detailed in this guide will provide a robust framework for advancing our knowledge and developing the next generation of therapies based on this simple, yet elegant, post-translational modification.

References

-

Title: Determination of hydroxyproline by high pressure liquid chromatography Source: Analytical Biochemistry URL: [Link]

-

Title: Enzymology of 2-Oxoglutarate-Dependent Dioxygenases Source: MICHIGAN STATE UNIV URL: [Link]

-

Title: Prolyl 4-hydroxylase and its role in collagen synthesis Source: PubMed URL: [Link]

-

Title: HIF prolyl-hydroxylase inhibitor Source: Grokipedia URL: [Link]

-

Title: Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection Source: PubMed URL: [Link]

-

Title: Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets Source: PubMed URL: [Link]

-

Title: Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: PubMed Central URL: [Link]

-

Title: Role of prolyl hydroxylation in the molecular interactions of collagens Source: PMC - NIH URL: [Link]

-

Title: Quantitation of hydroxyproline in bone by gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

-

Title: 2-Oxoglutarate-Dependent Oxygenases Source: PubMed URL: [Link]

-

Title: Prolyl and lysyl hydroxylases in collagen synthesis Source: OuluREPO URL: [Link]

-

Title: Prolyl and lysyl hydroxylases in collagen synthesis Source: Scilit URL: [Link]

-

Title: Measurement of hydroxyproline in collagen with three different methods Source: Spandidos Publications URL: [Link]

-

Title: Procollagen-proline dioxygenase Source: Wikipedia URL: [Link]

-

Title: Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials Source: NIH URL: [Link]

-

Title: HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column Source: SIELC Technologies URL: [Link]

-

Title: Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases Source: Frontiers URL: [Link]

-

Title: A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats Source: PubMed URL: [Link]

-

Title: Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors Source: PubMed URL: [Link]

-

Title: 2-oxoglutarate-dependent dioxygenase and related enzymes: biochemical characterization Source: PubMed URL: [Link]

-

Title: Total hydroxyproline determined with rapid and simple high performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: Hydroxyproline Measurement by HPLC: Improved Method of Total Collagen Determination in Meat Samples Source: Taylor & Francis Online URL: [Link]

-

Title: Mass spectrometric analysis of hydroxyproline glycans Source: PubMed URL: [Link]

-

Title: Biophysical Characterization of Prolyl Hydroxylation-Dependent HIF-1α Degradation Source: ProQuest URL: [Link]

-

Title: 2-Oxoglutarate and Fe2+-Dependent Dioxygenases Source: The Medical Biochemistry Page URL: [Link]

-

Title: Prolyl hydroxylase – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: HIF1α is heavily regulated by Prolyl Hydroxylases. The catalytic... Source: ResearchGate URL: [Link]

-

Title: 2-Oxoglutarate-Dependent Oxygenases Source: Annual Reviews URL: [Link]

-

Title: The regulation of HIF-1α. (A) In normoxic condition, Prolyl hydroxylase... Source: ResearchGate URL: [Link]

-

Title: Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase Source: PMC - NIH URL: [Link]

-

Title: Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content Source: YouTube URL: [Link]

-

Title: Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α Source: PNAS URL: [Link]

-

Title: LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis Source: NorthEast BioLab URL: [Link]

-

Title: Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI Source: PubMed Central URL: [Link]

-

Title: Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI: Toward a model of the C-P4H α2β2 tetramer Source: PubMed URL: [Link]

-

Title: Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme Source: Proteopedia URL: [Link]

-

Title: Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases Source: OMICS Online URL: [Link]

-

Title: Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond Source: Journal of the American Chemical Society URL: [Link]

-

Title: Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors Source: Kidney Research and Clinical Practice URL: [Link]

Sources

- 1. Enzymology of 2-Oxoglutarate-Dependent Dioxygenases - MICHIGAN STATE UNIV [portal.nifa.usda.gov]

- 2. 2-Oxoglutarate-Dependent Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. 2-oxoglutarate-dependent dioxygenase and related enzymes: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 7. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 12. Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI: Toward a model of the C-P4H α2β2 tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI: Toward a model of the C-P4H α2β2 tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 17. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biophysical Characterization of Prolyl Hydroxylation-Dependent HIF-1α Degradation - ProQuest [proquest.com]

- 19. pnas.org [pnas.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. krcp-ksn.org [krcp-ksn.org]

- 26. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. nebiolab.com [nebiolab.com]

- 33. researchgate.net [researchgate.net]

- 34. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

L-Hydroxyproline's Foundational Role in Connective Tissue: From Structural Keystone to Signaling Modulator

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hydroxyproline (Hyp), a non-standard amino acid, is a cornerstone of connective tissue integrity and function. While not incorporated into proteins during translation, its post-translational formation is a critical event, endowing collagen with the structural stability required to form the extracellular matrix scaffolding of all animal tissues.[1][2] This guide delves into the multifaceted functions of this compound, moving beyond its established structural role to explore its emerging significance in cellular signaling and pathophysiology. We will examine the intricate enzymatic machinery responsible for its synthesis, the precise stereoelectronic forces through which it stabilizes the iconic collagen triple helix, and its utility as a clinical biomarker. Furthermore, this guide provides detailed protocols for the quantification of hydroxyproline, offering a practical resource for researchers in the field.

The Genesis of Stability: Biosynthesis of this compound

The journey of this compound begins after a proline residue has been incorporated into a procollagen chain, the precursor to mature collagen.[3] This post-translational modification is not a random event; it occurs at specific positions within the repeating Gly-X-Y amino acid sequence of collagen, most commonly at the Y position.[4]

The conversion of proline to 4-hydroxyproline is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs) .[5][6] These enzymes are located in the lumen of the endoplasmic reticulum and are essential for the biosynthesis of collagens.[6]

The Prolyl 4-Hydroxylase Catalytic Cycle

The P4H-catalyzed reaction is a complex process requiring several co-substrates and cofactors for optimal activity:

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the proline residue as a hydroxyl group, while the other is transferred to α-ketoglutarate.

-

α-Ketoglutarate: This Krebs cycle intermediate is oxidatively decarboxylated to succinate and CO₂ during the reaction.[7][8]

-

Ferrous Iron (Fe²⁺): The iron atom is bound at the active site of the enzyme and is essential for catalytic activity.[9][10]

-

Ascorbic Acid (Vitamin C): Ascorbate plays a crucial, albeit indirect, role. It is not consumed in every catalytic cycle but is required to reduce the enzyme-bound iron from the ferric (Fe³⁺) back to the ferrous (Fe²⁺) state in uncoupled reaction cycles, thus keeping the enzyme active.[7][8][10][11] A deficiency in vitamin C leads to impaired P4H activity, resulting in under-hydroxylated and unstable collagen, the hallmark of scurvy.[1][12]

There are also prolyl 3-hydroxylases that form 3-hydroxyproline, which is less abundant but also contributes to collagen's function.[13][14]

Diagram: The Enzymatic Hydroxylation of Proline

Caption: The P4H catalytic cycle in the endoplasmic reticulum.

The Structural Imperative: Stabilizing the Collagen Triple Helix

The presence of hydroxyproline is paramount for the stability of the collagen triple helix at physiological temperatures.[9][15] Each collagen molecule is a triple helix formed by three polypeptide chains.[4] The hydroxylation of proline residues, particularly at the Y-position in the Gly-X-Y repeat, dramatically increases the melting temperature (Tm) of the helix.[9][14]

The Role of Stereoelectronic Effects

For many years, it was believed that the stability conferred by hydroxyproline was due to hydrogen bonding via water bridges. However, subsequent research has demonstrated that the primary stabilizing force is a stereoelectronic effect .[1][16][17]

The electronegative hydroxyl group of 4(R)-hydroxyproline influences the puckering of the pyrrolidine ring.[16][18] This pre-organizes the backbone dihedral angles of the polypeptide chain into a conformation that is favorable for triple helix formation.[13][18] This effect also stabilizes the trans conformation of the peptide bond preceding the hydroxyproline residue, which is the required conformation for the triple helix.[16][17]

In essence, the hydroxylation of proline reduces the entropic penalty of folding the individual collagen chains into a triple helix.[17] Studies using fluorinated proline analogs have further solidified the importance of stereoelectronic effects over hydrogen bonding in collagen stability.[18][19][20]

Diagram: Hydroxyproline's Role in Triple Helix Stability

Caption: Stereoelectronic effects of hydroxyproline on collagen stability.

Beyond Structure: Signaling and Pathophysiological Relevance

While its structural role is well-established, emerging evidence suggests that this compound and its metabolic pathways have broader biological significance.

Hydroxyproline as a Biomarker

Given that approximately 99.8% of the body's hydroxyproline is found in collagen, its levels in serum and urine can serve as a biomarker for collagen turnover.[21][22] Elevated levels of hydroxyproline are observed in conditions with increased bone resorption, such as Paget's disease, or in fibrotic diseases where there is excessive collagen deposition.[1][23][24] Conversely, decreased levels can be an indicator of poor wound healing.[24]

Role in Disease

-

Scurvy: The classic example of dysfunctional hydroxyproline synthesis is scurvy, caused by vitamin C deficiency. The resulting unstable collagen leads to symptoms like bleeding gums, poor wound healing, and hair and tooth loss.[1]

-

Fibrosis: In fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis, there is an overproduction and deposition of collagen.[25] The activity of prolyl 4-hydroxylases is often upregulated in these conditions.

-

Cancer Metabolism: There is growing interest in the role of proline and hydroxyproline metabolism in cancer. The release of free hydroxyproline from collagen degradation may have regulatory functions within the tumor microenvironment.[26][27]

Potential Signaling Roles

Free hydroxyproline, resulting from collagen degradation, may not be merely an inert byproduct. Some studies suggest it possesses antioxidant properties and may modulate inflammatory responses.[1][28] The metabolic pathway of hydroxyproline is distinct from that of proline and may influence cellular redox balance and epigenetic mechanisms through competition for co-substrates like α-ketoglutarate.[26]

Methodologies for Hydroxyproline Quantification

Accurate quantification of hydroxyproline is essential for assessing collagen content in tissues and biological fluids.[29] The most common methods rely on the acid hydrolysis of tissues to release free hydroxyproline, followed by a colorimetric or chromatographic analysis.

Colorimetric Assay

A widely used method is the colorimetric assay based on the reaction of hydroxyproline with p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, after oxidation with Chloramine-T.[30][31][32] This produces a chromophore that can be measured spectrophotometrically.[30]

Table 1: Comparison of Hydroxyproline Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| Colorimetric (DMAB) | Oxidation followed by reaction with Ehrlich's reagent to form a chromophore.[30] | Simple, cost-effective, suitable for high-throughput analysis.[31] | Can be affected by interfering substances.[33] |

| HPLC | Separation by high-performance liquid chromatography with UV or fluorescence detection.[29][33] | High sensitivity and specificity.[29] | Lower throughput, more expensive equipment.[33] |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry.[33][34] | Very high sensitivity and specificity, considered a gold standard.[31][34] | Requires specialized equipment and expertise.[34] |

Detailed Protocol: Colorimetric Hydroxyproline Assay for Tissue Samples

This protocol is a generalized procedure and may require optimization for specific tissue types.

Materials:

-

Tissue sample (e.g., skin, tendon, lung)

-

6 M Hydrochloric Acid (HCl)

-

Chloramine-T solution (in acetate-citrate buffer)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid/isopropanol or HCl/isopropanol)[31]

-

Hydroxyproline standard solution

-

Heating block or oven capable of 110-120°C

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of wet or lyophilized tissue (typically 10-20 mg).

-

Place the tissue in a pressure-resistant, sealed glass tube.

-

-

Acid Hydrolysis:

-

Add a sufficient volume of 6 M HCl to the tube to fully submerge the tissue (e.g., 1 mL).

-

Seal the tube tightly.

-

Hydrolyze the sample at 110-120°C for 16-24 hours. This step breaks down the protein into its constituent amino acids.

-

-

Neutralization and Dilution:

-

After cooling, open the tube carefully in a fume hood.

-

Transfer the hydrolysate to a microcentrifuge tube.

-

Neutralize the sample with NaOH. The pH should be between 6.0 and 7.0.

-

Dilute the neutralized hydrolysate with distilled water to a final concentration within the linear range of your standard curve.

-

-

Oxidation:

-

In a new set of tubes, add a known volume of your diluted sample or hydroxyproline standard.

-

Add an equal volume of Chloramine-T solution.

-

Incubate at room temperature for 20-25 minutes. This oxidizes the hydroxyproline.

-

-

Color Development:

-

Add a volume of Ehrlich's reagent to each tube.

-

Mix thoroughly.

-

Incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at approximately 550 nm using a spectrophotometer.[30]

-

-

Calculation:

-

Generate a standard curve using the absorbance values from your hydroxyproline standards.

-

Determine the concentration of hydroxyproline in your samples from the standard curve.

-

Calculate the total hydroxyproline content in your original tissue sample, accounting for all dilution factors. Collagen content is often estimated by assuming that hydroxyproline constitutes about 13.5% of mammalian collagen by weight.[1]

-

Conclusion and Future Directions

This compound is far more than a simple structural component of collagen. Its formation is a tightly regulated enzymatic process that is fundamental to the creation of stable connective tissues. The stereoelectronic forces it exerts are a sophisticated example of how a single post-translational modification can dictate the structure and function of the most abundant protein in animals.

Future research will likely focus on further elucidating the signaling roles of free hydroxyproline and its metabolic pathways, particularly in the context of fibrosis, cancer, and aging. A deeper understanding of the substrate specificity of different prolyl 4-hydroxylase isoenzymes could pave the way for targeted therapeutic interventions for diseases characterized by aberrant collagen metabolism.[35] As analytical techniques continue to improve, we will be better equipped to explore the subtle but significant contributions of this unique imino acid to health and disease.

References

-

Wikipedia. Hydroxyproline. [Link]

-

Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(21), 6422–6427. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Collagen Synthesis and Health. [Link]

-

Kivirikko, K. I., & Myllylä, R. (1982). Prolyl 4-hydroxylase and its role in collagen synthesis. Methods in Enzymology, 82, 245-304. [Link]

-

Nokelainen, M., et al. (1998). Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. The Journal of biological chemistry, 273(1), 32-35. [Link]

-

Gorres, K. L., & Raines, R. T. (2010). Role of prolyl hydroxylation in the molecular interactions of collagens. Critical reviews in biochemistry and molecular biology, 45(2), 106-124. [Link]

-

Gorres, K. L., & Raines, R. T. (2013). Prolyl 4-hydroxylase and its role in collagen synthesis. Essays in biochemistry, 52, 89-103. [Link]

-

Improta, R., Benzi, C., & Barone, V. (2001). Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution. Journal of the American Chemical Society, 123(51), 12568-12577. [Link]

-

Harlo. Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues. [Link]

-

Wikipedia. Procollagen-proline dioxygenase. [Link]

-

Wikipedia. Collagen helix. [Link]

-

Albaugh, V. L., Mukherjee, K., & Barbul, A. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of nutrition, 147(11), 2011–2017. [Link]

-

Kivirikko, K. I., & Myllylä, R. (1985). Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit. Methods in enzymology, 109, 245-304. [Link]

-

Reddy, G. K., & Enwemeka, C. S. (1996). A simplified method for the analysis of hydroxyproline in biological tissues. Clinical biochemistry, 29(3), 225-229. [Link]

-

Salo, A. M., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. eLife, 12, e86847. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Wound Healing and Tissue Repair. [Link]

-

Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association. Journal of the American Chemical Society, 123(5), 777-778. [Link]

-

Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Nature, 392(6677), 666-667. [Link]

-

Caring Sunshine. Relationship: Structural System and hydroxyproline. [Link]

-

Nanjing Chemical Material Corp. This compound Benefits. [Link]

-

Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263. [Link]

-

Davidson, M. W. (2018). The Amino Acid Collection - Hydroxyproline. Molecular Expressions. [Link]

-

Srivastava, A. K., Khare, P., Nagar, H. K., Raghuwanshi, N., & Srivastava, R. (2021). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current Protein & Peptide Science, 22(5), 405-414. [Link]

-

Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. [Link]

-

Srivastava, A. K., Khare, P., Nagar, H. K., Raghuwanshi, N., & Srivastava, R. (2016). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current Protein & Peptide Science, 17(6), 596-602. [Link]

-

McAnulty, R. J. (2005). Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation. Methods in molecular medicine, 117, 189-207. [Link]

-

Peterkofsky, B., & Udenfriend, S. (1965). ENZYMATIC HYDROXYLATION OF PROLINE IN MICROSOMAL POLYPEPTIDE LEADING TO FORMATION OF COLLAGEN. Proceedings of the National Academy of Sciences of the United States of America, 53(2), 335–342. [Link]

-

Lumen Learning. 9.32 Enzymatic Functions. Nutrition Flexbook. [Link]

-

Cissell, D. D., et al. (2017). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Connective tissue research, 58(6), 547-553. [Link]

-

Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422-6427. [Link]

-

Wikipedia. Collagen. [Link]

-

Chopra, R. K., & Ananthanarayanan, V. S. (1982). Conformational implications of enzymatic proline hydroxylation in collagen. Proceedings of the National Academy of Sciences of the United States of America, 79(23), 7180-7184. [Link]

-

Barnes, M. J. (1979). THE ROLE OF ASCORBIC ACID IN THE HYDROXYLATION OF PEPTIDE-BOUND PROLINE. Nutrition Reviews, 37(1), 26-27. [Link]

-

Amino Acid Neurotransmitters. Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability. [Link]

-

Phang, J. M., & Liu, W. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 989025. [Link]

-

Nakano, Y., et al. (2014). Measurement of hydroxyproline in collagen with three different methods. Experimental and therapeutic medicine, 7(5), 1439-1442. [Link]

-

Miyada, D. S., & Tappel, A. L. (1956). Colorimetric Determination of Hydroxyproline. Analytical Chemistry, 28(5), 909-910. [Link]

-

Mandal, A. (2023). Vitamin C Physiological Function. News-Medical.Net. [Link]

-

NorthEast BioLab. LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis. [Link]

-

Bio-Synthesis. (2023). Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content. [Link]

-

Kumar, V. A., et al. (2015). Hydroxyproline-free Single Composition ABC Collagen Heterotrimer. Biomacromolecules, 16(10), 3296-3303. [Link]

-

Cleland, R. (1968). Inhibition of Formation of Protein-Bound Hydroxyproline by Free Hydroxyproline in Avena Coleoptiles. Plant Physiology, 43(5), 865-870. [Link]

-

Krzeptowski, W., et al. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology, 12, 989025. [Link]

Sources

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Molecular Expressions: The Amino Acid Collection - Hydroxyproline [micro.magnet.fsu.edu]

- 4. Collagen helix - Wikipedia [en.wikipedia.org]

- 5. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 7. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 10. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 11. news-medical.net [news-medical.net]

- 12. Collagen - Wikipedia [en.wikipedia.org]

- 13. bif.wisc.edu [bif.wisc.edu]

- 14. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drinkharlo.com [drinkharlo.com]

- 16. Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bif.wisc.edu [bif.wisc.edu]

- 19. bif.wisc.edu [bif.wisc.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caringsunshine.com [caringsunshine.com]

- 23. researchgate.net [researchgate.net]

- 24. benthamdirect.com [benthamdirect.com]

- 25. youtube.com [youtube.com]

- 26. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 27. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 29. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A simplified method for the analysis of hydroxyproline in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. nebiolab.com [nebiolab.com]

- 35. biorxiv.org [biorxiv.org]

L-Hydroxyproline: The Linchpin of Extracellular Matrix Integrity and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

L-Hydroxyproline (Hyp), a non-proteinogenic amino acid, is a cornerstone of connective tissue biology and a molecule of immense interest in the biomedical and pharmaceutical sciences. Though a derivative of proline, its significance extends far beyond its precursor, primarily due to its critical role in stabilizing the triple-helical structure of collagen, the most abundant protein in the animal kingdom.[1][2] This guide provides a comprehensive technical overview of this compound's function within the extracellular matrix (ECM), its intricate biosynthesis, and its profound implications in health and disease. We will delve into the biochemical principles that govern its stabilizing effect on collagen, explore its utility as a biomarker, and provide detailed methodologies for its quantification. Furthermore, this document will illuminate the burgeoning applications of this compound in drug development and tissue engineering, offering a forward-looking perspective for researchers and clinicians.